Heptakis(2,3-dimethyl)-beta-cyclodextrin

Descripción

Historical Development and Academic Context within Cyclodextrin (B1172386) Research

The study of cyclodextrins dates back to the late 19th century, but their potential in industrial and scientific applications became more apparent in the latter half of the 20th century. researchgate.net A significant challenge with native beta-cyclodextrin (B164692) was its relatively low solubility in water (approximately 18.5 g/L at room temperature), which limited its applications. nih.gov This limitation spurred research into chemical modifications of the cyclodextrin structure to enhance its physical properties without compromising its ability to form inclusion complexes. researchgate.net

Unique Structural Attributes and Conformational Dynamics of Heptakis(2,3-dimethyl)-beta-cyclodextrin

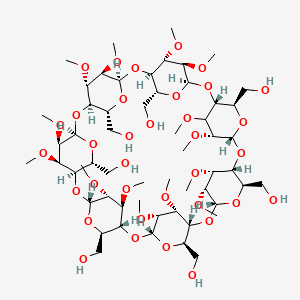

The defining structural feature of this compound lies in its specific methylation pattern. In native beta-cyclodextrin, the secondary hydroxyl groups (at the C2 and C3 positions) on the wider rim of the cone form a rigid belt of intramolecular hydrogen bonds. This rigidity imparts a well-defined, static structure to the molecule.

By replacing these hydroxyl groups with methyl groups, the capacity for intramolecular hydrogen bonding at this rim is eliminated. nih.gov This structural change has a profound effect on the molecule's flexibility; the macrocycle becomes significantly more conformationally mobile. nih.gov This increased flexibility allows the molecule to adapt its shape more readily to accommodate a guest molecule, which can lead to the formation of more stable host-guest complexes compared to the more rigid native beta-cyclodextrin. nih.govresearchgate.net Theoretical studies have shown that this disruption of the hydrogen bond network and the resulting flexibility can enhance stabilization of a guest through improved van der Waals interactions and stronger intermolecular hydrogen bonds. nih.gov

| Property | Beta-Cyclodextrin (Native) | This compound |

| Molecular Formula | C42H70O35 | C56H98O35 chemicalbook.comscbt.com |

| Molecular Weight | 1134.98 g/mol | 1331.36 g/mol chemicalbook.comscbt.com |

| Synonym | β-CD | 2,3-Dimethyl-β-cyclodextrin scbt.com |

| Structural Feature | Secondary hydroxyl groups at C2/C3 form a rigid H-bond belt. | Methyl groups at C2/C3 positions; no intramolecular H-bond belt. |

| Conformational State | Relatively rigid macrocycle. | Flexible and conformationally mobile macrocycle. nih.gov |

Current Research Significance and Emerging Trends in this compound Studies

The primary significance of this compound in current research lies in its role as a host molecule in supramolecular chemistry. Its ability to form stable inclusion complexes is leveraged in a variety of scientific fields. mdpi.comnih.gov

A major area of application is in chiral separation and recognition. rsc.org Enantiomers, which are mirror-image isomers of a chiral molecule, often have identical physical properties but different biological effects. rsc.org Separating them is crucial in fields like pharmacology. Modified cyclodextrins are widely used as chiral selectors in analytical techniques such as gas chromatography and capillary electrophoresis. nih.govnih.govsemanticscholar.org The specific structure of this compound, with its unique cavity shape and electronic environment at the wider rim, provides distinct chiral recognition capabilities, allowing it to selectively interact with one enantiomer over the other, enabling their separation. nih.govbit.edu.cn

Furthermore, this compound is used as a model system to study the fundamental principles of molecular recognition. Researchers use techniques like NMR spectroscopy and molecular modeling to understand the intricate non-covalent interactions—such as hydrophobic interactions, van der Waals forces, and hydrogen bonding—that govern the formation and stability of host-guest complexes. nih.govnih.govrsc.org These studies provide insights into how molecules recognize and bind to each other, which is fundamental to biological processes and the design of new materials.

Overview of Research Trajectories and Future Prospects

The future of research involving this compound and other modified cyclodextrins is moving towards the creation of more complex and functional supramolecular systems. nih.govmdpi.com One emerging trend is the incorporation of cyclodextrin derivatives into larger macromolecular architectures, such as polymers and nanosponges. researchgate.netnih.gov These cyclodextrin-based polymers can exhibit cooperative binding effects and can be designed to respond to external stimuli like pH or temperature, creating "smart" materials for controlled release applications. mdpi.com

Another promising research direction is the development of novel supramolecular deep eutectic solvents (SUPRA-DES), where functionalized cyclodextrins are a key component. nih.govacs.org These new types of solvents can retain the inclusion ability of the cyclodextrin while offering enhanced solvation properties, opening up new possibilities for green chemistry and specialized extraction processes. nih.govacs.org As researchers continue to explore the subtleties of host-guest chemistry, the unique properties of this compound will likely be exploited in the rational design of new functional materials, sensors, and catalytic systems. researchgate.netmarketresearchfuture.com

Propiedades

IUPAC Name |

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38S,39R,40S,41R,43R,44R,45R,46R,47R,48S,49R)-10,15,20,25,30,35-hexakis(hydroxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98O35/c1-64-36-29-22(15-57)78-50(43(36)71-8)86-30-23(16-58)80-52(45(73-10)37(30)65-2)88-32-25(18-60)82-54(47(75-12)39(32)67-4)90-34-27(20-62)84-56(49(77-14)41(34)69-6)91-35-28(21-63)83-55(48(76-13)42(35)70-7)89-33-26(19-61)81-53(46(74-11)40(33)68-5)87-31-24(17-59)79-51(85-29)44(72-9)38(31)66-3/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKASCZVTBITFFN-XIINBPJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2C(OC(C1OC)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)CO)CO)CO)CO)CO)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H](C5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)CO)CO)CO)CO)CO)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747876 | |

| Record name | PUBCHEM_71317196 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123155-05-5 | |

| Record name | PUBCHEM_71317196 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Regioselective Derivatization of Heptakis 2,3 Dimethyl Beta Cyclodextrin

Synthesis of Heptakis(2,3-dimethyl)-beta-cyclodextrin: Classical and Contemporary Approaches

The synthesis of this compound involves the selective methylation of the hydroxyl groups at the C2 and C3 positions of each glucose unit in the beta-cyclodextrin (B164692) macrocycle. Both classical and more modern methods have been developed to achieve this transformation with varying degrees of regioselectivity and efficiency.

Regioselective Methylation Protocols at 2 and 3 Positions

The regioselective methylation of β-cyclodextrin to yield the 2,3-dimethylated product is a challenging endeavor due to the presence of multiple hydroxyl groups with similar reactivity. nih.gov The secondary hydroxyl groups at the C2 and C3 positions are located on the wider rim of the cyclodextrin (B1172386) torus, while the primary hydroxyl groups are at the C6 position on the narrower rim. encyclopedia.pub

Classical approaches often rely on the differential reactivity of these hydroxyl groups. The C2-hydroxyl group is generally more acidic and thus more reactive towards certain electrophiles under basic conditions compared to the C3-hydroxyl group. nih.gov However, achieving exclusive methylation at the 2 and 3 positions without affecting the C6 hydroxyls requires carefully controlled reaction conditions.

Contemporary methods for regioselective methylation often employ protective group strategies. For instance, the primary hydroxyl groups at the C6 position can be selectively protected with bulky groups like tert-butyldimethylsilyl (TBDMS). acs.org This allows for the subsequent methylation of the exposed C2 and C3 hydroxyls. The protecting groups are then removed to yield the desired this compound. Another approach involves the use of a copper(II)-β-cyclodextrin complex, which can direct methylation specifically to the primary hydroxyl groups, leaving the secondary ones available for other modifications. nih.gov

A series of methylated β-cyclodextrin derivatives with selectively positioned hydroxyl groups have been synthesized to serve as intermediates for creating artificial enzymes. core.ac.uk The synthesis of single-isomer sulfated β-cyclodextrins, such as heptakis(2-O-sulfo-3-O-methyl-6-O-acetyl)cyclomaltoheptaose, demonstrates the high level of control that can be achieved in regioselective modifications. nih.gov

Influence of Reaction Conditions and Solvent Systems on Purity and Yield

The purity and yield of this compound are highly dependent on the reaction conditions and the solvent system employed.

Reaction Conditions:

Base: The choice and concentration of the base are critical. Strong bases like sodium hydride are often used to deprotonate the hydroxyl groups, facilitating the methylation reaction with an alkylating agent like methyl iodide. acs.org The use of powdered sodium hydroxide (B78521) has also been reported. google.com

Temperature: The reaction temperature significantly impacts selectivity. Lower temperatures, often in the range of -10 to 0 °C, are typically favored to enhance the regioselectivity towards the more reactive hydroxyl groups and minimize side reactions. google.com

Reaction Time: The duration of the reaction must be optimized to ensure complete methylation at the desired positions while avoiding over-methylation or degradation of the cyclodextrin.

Solvent Systems:

Aprotic Polar Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used as they can dissolve both the cyclodextrin and the reagents, providing a homogeneous reaction medium. google.comresearchgate.net Mixtures of DMF and DMSO have also been employed. cyclodextrinnews.com

Solvent Purity: The use of anhydrous solvents is crucial to prevent the hydrolysis of the reagents and to avoid side reactions that could lower the yield and purity of the final product.

The purification of the final product often involves chromatographic techniques to separate the desired this compound from other partially methylated or unreacted cyclodextrin species. nih.gov

| Parameter | Condition/Reagent | Purpose/Effect | Reference |

|---|---|---|---|

| Methylating Agent | Dimethyl sulfate (B86663), Methyl iodide | Provides the methyl groups for substitution. | acs.orggoogle.com |

| Base | Sodium hydride, Powdered sodium hydroxide, Barium oxide/Barium hydroxide | Deprotonates hydroxyl groups to facilitate methylation. | acs.orggoogle.comcyclodextrinnews.com |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Provides a suitable reaction medium. | google.comresearchgate.net |

| Temperature | -10 to 0 °C | Enhances regioselectivity and minimizes side reactions. | google.com |

| Protecting Group (for C6-OH) | tert-butyldimethylsilyl (TBDMS) | Allows for selective methylation of C2 and C3 hydroxyls. | acs.org |

Further Functionalization Strategies and Controlled Derivatization

The presence of the remaining primary hydroxyl groups at the C6 position in this compound provides a handle for further functionalization, allowing for the creation of more complex and tailored molecular architectures.

Modification at the Primary (C6) and Secondary (C2, C3) Hydroxyls for Enhanced Functionality

While the focus of this article is on this compound, it is important to note that the selective modification of all three types of hydroxyl groups (C2, C3, and C6) is a key area of cyclodextrin chemistry. nih.gov For this compound, the primary C6-hydroxyls are the main sites for further reactions.

These modifications can introduce a wide range of functional groups, including:

Esters and Ethers: To modulate solubility and complexation properties. The synthesis of heptakis(2-O-methyl-3-O-acetyl-6-O-sulfo)cyclomaltoheptaose is an example of such a modification. nih.gov

Halogens: To serve as reactive intermediates for subsequent nucleophilic substitution reactions. acs.org

Azides and Amines: For use in click chemistry reactions or for introducing charged groups. acs.org

Thioethers: To introduce sulfur-containing functionalities. researchgate.net

These modifications can enhance the functionality of the cyclodextrin for specific applications, such as improving its binding affinity for certain guest molecules or enabling its attachment to other molecules or surfaces. acs.org

Synthesis of this compound Conjugates and Polymeric Architectures

The functionalized this compound can be used as a building block for the synthesis of more complex structures, including conjugates and polymers.

Conjugates: this compound can be conjugated to various molecules, such as polymers, nanoparticles, or biomolecules. For example, novel amphiphilic cyclodextrins have been synthesized by grafting oligo(ethylene glycol) units onto the secondary side of heptakis(6-alkylthio-6-deoxy)-β-cyclodextrins. researchgate.net These conjugates combine the properties of the cyclodextrin (e.g., molecular recognition) with the properties of the conjugated partner.

Host Guest Complexation Mechanisms and Supramolecular Interactions of Heptakis 2,3 Dimethyl Beta Cyclodextrin

Thermodynamic and Kinetic Principles of Inclusion Complex Formation

The spontaneous association of a host and guest molecule to form a supramolecular complex is fundamentally governed by the principles of thermodynamics. The process is characterized by equilibrium constants, stoichiometry, and the enthalpic and entropic changes that dictate the stability of the resulting complex.

The stability of a host-guest complex is quantified by its binding constant (K), also known as the stability or association constant. A higher K value signifies a more stable complex and a stronger affinity between the host and guest. The stoichiometry of the complex, which describes the ratio of host to guest molecules (e.g., 1:1, 1:2), is also a critical parameter.

Several analytical techniques are employed to determine these parameters. Phase solubility studies are widely used, where the increase in the solubility of a sparingly soluble guest molecule as a function of the cyclodextrin (B1172386) concentration is measured. The shape of the resulting phase solubility diagram can reveal the stoichiometry of the complex; for instance, an AL-type diagram is indicative of a 1:1 complex. mdpi.com This method was used to confirm a 1:1 stoichiometry for the complex between olmesartan (B1677269) medoxomil and heptakis(2,6-di-O-methyl)-β-cyclodextrin. mdpi.com Similarly, studies on myricetin (B1677590) with various cyclodextrins also showed the formation of 1:1 complexes. mdpi.com

Isothermal Titration Calorimetry (ITC) is another powerful method that allows for the simultaneous determination of the binding constant, stoichiometry, and enthalpy of binding from a single experiment. nih.gov Other techniques include capillary electrophoresis, which has been used to determine the stability constants for complexes of β-blockers with a sulfated derivative, heptakis(2,3-dimethyl-6-sulfato)-β-cyclodextrin. nih.gov Spectroscopic methods, such as UV-visible and fluorescence spectroscopy, are also commonly utilized to probe the changes that occur upon complex formation and to calculate binding constants. researchgate.net

The stoichiometry can vary depending on the relative sizes and chemical properties of the host and guest. While 1:1 complexes are most common, other stoichiometries, such as 1:2 (guest:host), have been observed, for example, in the complexation of cholesterol with heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin. nih.gov

| Guest Molecule | Cyclodextrin Derivative | Stoichiometry (Guest:Host) | Binding Constant (K) | Method | Reference |

|---|---|---|---|---|---|

| Cholesterol | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | 1:1 | 7.70 x 10 M⁻¹ | Solubility Method | nih.gov |

| Cholesterol | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | 1:2 | 7.55 x 10⁴ M⁻¹ | Solubility Method | nih.gov |

| Mianserin (B1677119) Hydrochloride | Heptakis(2,6-di-O-methyl)-β-cyclodextrin | ~1:1.5 | 415 M⁻¹ | ITC | nih.gov |

| Olmesartan Medoxomil | Heptakis(2,6-di-O-methyl)-β-cyclodextrin | 1:1 | 567 M⁻¹ | Phase Solubility | mdpi.com |

The formation of an inclusion complex is driven by a favorable change in Gibbs free energy (ΔG°), which is composed of enthalpic (ΔH°) and entropic (TΔS°) contributions, as described by the equation ΔG° = ΔH° - TΔS°. A negative ΔG° indicates a spontaneous complexation process.

The enthalpic contribution (ΔH°) reflects the change in heat content of the system. A negative (exothermic) ΔH° is favorable and typically arises from the formation of new, stabilizing interactions, such as hydrogen bonds and van der Waals forces between the host and guest. A positive (endothermic) ΔH° is unfavorable and often associated with the energy required to break existing bonds, such as desolvating the guest or altering the conformation of the host.

| Stoichiometry (Guest:Host) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Reference |

|---|---|---|---|---|

| 1:1 | -11.0 | -1.28 | +9.48 | nih.gov |

| 1:2 | -27.8 | -0.57 | +27.3 | nih.gov |

Investigation of Driving Forces for Inclusion Complexation

The stability of Heptakis(2,3-dimethyl)-beta-cyclodextrin inclusion complexes arises from a combination of several non-covalent interactions. The relative importance of each driving force depends on the specific guest molecule, the host, and the solvent system.

While the interior of the cyclodextrin cavity is hydrophobic, the rims are lined with methoxy (B1213986) groups (in the case of this compound) and hydroxyl groups (in partially methylated derivatives). These groups can act as hydrogen bond donors or acceptors, forming specific hydrogen bonds with guest molecules that possess complementary functionalities. mdpi.com A hydrogen bond is a specialized dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. libretexts.orglibretexts.org Though individual hydrogen bonds are weaker than covalent bonds, the formation of multiple hydrogen bonds can significantly contribute to the stability of the complex. libretexts.org

Van der Waals forces are also fundamental to complex stability. researchgate.netresearchgate.net These are weak, distance-dependent attractions between molecules that arise from temporary fluctuations in electron density, creating transient dipoles. libretexts.orgwikipedia.org For complexation to be effective, the guest molecule must fit snugly within the cyclodextrin cavity. This close steric fit maximizes the contact surface area between the host and guest, allowing for numerous van der Waals interactions, which collectively provide a significant stabilizing enthalpic contribution. researchgate.net Theoretical studies on the complex between phenol (B47542) and a dimethyl-β-cyclodextrin showed that methylation enhanced complex stability through stronger van der Waals interactions and hydrogen bonds compared to the native β-cyclodextrin. mdpi.com

The solvent plays a paramount role in the thermodynamics of inclusion complexation. The entire process is largely driven by the desire to reduce the unfavorable contact between the nonpolar guest and the polar aqueous solvent. researchgate.net The displacement of enthalpy-rich water molecules from the cavity upon guest inclusion is a key contributor to the favorable thermodynamics of complex formation. d-nb.info

Molecular Recognition Specificity and Selectivity

The specificity and selectivity of this compound in forming host-guest complexes are intricately linked to the precise arrangement of the methyl groups on its structure. These modifications lead to a more rigid and extended hydrophobic cavity compared to the parent β-cyclodextrin. This defined geometry is a key factor in its ability to selectively bind with guest molecules that have a complementary size and shape.

The methylation at the C2 and C3 positions elongates the hydrophobic cavity and can influence the orientation of the guest molecule within the host. This structural alteration is pivotal in the molecular recognition process, as it dictates which molecules can be accommodated and in what manner.

The formation and stability of an inclusion complex with this compound are highly dependent on the structural and physicochemical properties of the guest molecule. A close fit between the host and guest is paramount for stable complex formation. The less polar and more hydrophobic nature of the cavity in methylated cyclodextrins, such as the 2,3-dimethyl derivative, generally favors the inclusion of hydrophobic guest molecules or moieties.

Several factors related to the guest molecule's structure and size influence the encapsulation process:

Size and Shape Compatibility: The guest molecule must be able to physically fit within the cyclodextrin cavity. Molecules that are too large will be excluded, while those that are too small may not form stable complexes due to weak interactions.

Hydrophobicity: Hydrophobic molecules or the hydrophobic portions of amphiphilic molecules are driven into the nonpolar cavity from the surrounding aqueous environment.

Presence of Functional Groups: The functional groups on a guest molecule can engage in specific interactions with the host, such as hydrogen bonding with the hydroxyl groups at the rim of the cyclodextrin, further stabilizing the complex.

The following table illustrates the influence of guest properties on the stability of complexes with a related compound, heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin, which provides insight into the types of interactions that govern complexation.

| Guest Molecule | Key Structural Features | Inferred Influence on Complexation with Methylated β-Cyclodextrins |

| Cholesterol | Bulky, hydrophobic steroid structure | The hydrophobic nature is a primary driving force for inclusion. The size of cholesterol allows for the formation of a stable 2:1 complex with two cyclodextrin molecules. nih.govnih.gov |

| Sarin | Organophosphorus compound | The interaction of the phosphorus atom with the glycosidic oxygens of the cyclodextrin is a key factor in its encapsulation and subsequent hydrolysis. rsc.org |

This compound and its closely related derivatives are effective chiral selectors in separation techniques like capillary electrophoresis. The chiral environment of the cyclodextrin cavity, created by the asymmetric glucose units and the specific substitution pattern of the methyl groups, allows for differential interactions with the enantiomers of a chiral guest molecule.

The mechanism of chiral recognition is based on the formation of diastereomeric host-guest complexes with different stabilities. The enantiomer that forms the more stable complex will have a longer retention time in a chromatographic system. The key to this enantioselectivity lies in the three-point interaction model, where a minimum of three simultaneous interactions (such as hydrogen bonds, hydrophobic interactions, and steric hindrance) between the chiral selector and one of the enantiomers are necessary for effective discrimination.

Studies on derivatives like heptakis(2,3-di-O-acetyl)-β-cyclodextrin have shown that the substitution pattern on the wider rim of the cyclodextrin cavity is crucial for the chiral recognition of peptide enantiomers. researchgate.net Similarly, the use of heptakis(2,3-dimethyl-6-sulfato)-beta-cyclodextrin has enabled the successful enantiomeric separation of a wide range of basic pharmaceuticals. nih.govresearchgate.net The R-enantiomer of the drug terbutaline, for example, is more compactly included in a di-acetylated derivative of β-cyclodextrin, leading to enhanced hydrophobic interactions and a more stable complex compared to the S-enantiomer. researchgate.net

| Factor | Role in Chiral Recognition |

| Host Cavity Chirality | The inherent chirality of the cyclodextrin provides a chiral environment for interaction. |

| Guest-Host Interactions | Differences in the strength and number of non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between each enantiomer and the host lead to different complex stabilities. researchgate.net |

| Steric Fit | One enantiomer may fit more snugly into the cavity, leading to more favorable interactions and a more stable complex. researchgate.net |

Studies on Non-Covalent Interactions Beyond Simple Inclusion

The formation of host-guest complexes with this compound is governed by a variety of non-covalent interactions. While the hydrophobic effect is often the primary driving force for the inclusion of nonpolar molecules in the cavity, other forces also play a significant role. These include van der Waals forces, hydrogen bonding, and release of high-energy water molecules from the cavity.

In some cases, complexation can occur without the guest molecule being fully encapsulated within the cyclodextrin cavity. These "non-inclusion" complexes may involve interactions with the exterior surface or the rim of the cyclodextrin. Furthermore, the stoichiometry of the complex is not always 1:1. For instance, with a guest molecule like cholesterol, the related heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin has been shown to form a 2:1 complex, where two cyclodextrin molecules associate with one cholesterol molecule. nih.govnih.gov

The thermodynamic parameters of complexation, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide valuable insights into the nature of the interactions driving complex formation. A negative ΔG indicates a spontaneous process. A negative ΔH suggests that the process is enthalpically driven, often due to favorable van der Waals interactions or hydrogen bonding. A positive ΔS indicates an entropically driven process, typically associated with the hydrophobic effect and the release of ordered water molecules from the cyclodextrin cavity.

The following table presents thermodynamic data for the complexation of cholesterol with the closely related heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin, illustrating how these parameters can elucidate the driving forces of complexation.

| Host-Guest System | Stoichiometry (Host:Guest) | ΔG⁰ (kJ/mol) | ΔH⁰ (kJ/mol) | TΔS⁰ (kJ/mol) | Predominant Driving Force |

| Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin with Cholesterol | 1:1 | -11.0 | -1.28 | 9.48 | Entropically driven (Hydrophobic interaction) nih.gov |

| Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin with Cholesterol | 1:2 | -27.8 | -0.57 | 27.3 | Entropically driven (Hydrophobic interaction) nih.gov |

Advanced Research Applications of Heptakis 2,3 Dimethyl Beta Cyclodextrin in Chemical Systems and Materials Science

Applications in Advanced Separation Technologies

The specific stereochemistry and cavity dimensions of Heptakis(2,3-dimethyl)-beta-cyclodextrin make it a powerful tool in separation science. Its ability to form transient diastereomeric complexes with chiral molecules is the basis for its use in separating enantiomers, which is a critical process in the pharmaceutical and chemical industries.

Utilisation in Capillary Electrophoresis and Chromatography as Chiral Selectors

This compound and its derivatives are highly effective chiral selectors in both capillary electrophoresis (CE) and chromatography. In these techniques, the cyclodextrin (B1172386) is typically added to the background electrolyte or bonded to a stationary phase. The separation of enantiomers occurs due to differences in the stability of the inclusion complexes they form with the chiral cyclodextrin host.

In capillary electrophoresis, charged derivatives such as heptakis(2,3-dimethyl-6-sulfato)-β-cyclodextrin are particularly useful. acs.orgnih.gov These selectors combine the chiral recognition ability of the methylated cyclodextrin cavity with the electrophoretic mobility conferred by the charged sulfate (B86663) groups. This dual functionality allows for the efficient separation of a wide range of enantiomers, including neutral, acidic, basic, and zwitterionic compounds. acs.orgnih.gov Research has shown that by using heptakis(2,3-dimethyl-6-sulfato)-β-cyclodextrin, fast and efficient enantiomeric separations can be achieved for numerous hydrophobic and hydrophilic weak bases in nonaqueous CE. nih.gov The concentration of the cyclodextrin selector can be adjusted to control the separation selectivity and even reverse the migration order of enantiomers. acs.org

In gas chromatography (GC), stationary phases coated with this compound derivatives are used to separate chiral compounds. The enantioselectivity is influenced by the purity of the cyclodextrin derivative and the nature of the substituents. nih.gov For instance, comparisons between different methylated β-cyclodextrins show that subtle structural changes significantly impact their separation capabilities for various chiral analytes. researchgate.net

Interactive Table: Enantiomeric Separations using Heptakis(2,3-dimethyl)-β-cyclodextrin Derivatives in Capillary Electrophoresis

| Analyte Class | Specific Analytes | Cyclodextrin Derivative | Key Finding | Reference |

| Basic Pharmaceuticals | 40 basic analytes | Heptakis(2,3-dimethyl-6-sulfato)-β-cyclodextrin | Fast, efficient separations achieved in nonaqueous CE. | nih.gov |

| Neutral Compounds | Various | Heptakis(2,3-dimethyl-6-sulfato)-β-cyclodextrin | Reversal of migration order observed with increasing selector concentration. | acs.org |

| Zwitterionic Compounds | Various | Heptakis(2,3-dimethyl-6-sulfato)-β-cyclodextrin | Offers excellent, complementary enantioselectivities. | acs.orgnih.gov |

| Pharmaceutical | Terbutaline | Heptakis(2,3-di-O-acetyl)-β-cyclodextrin | Enhanced separation compared to native β-cyclodextrin due to specific nonbonding and hydrophobic interactions. | researchgate.net |

Membrane-Based Separation Processes

Cyclodextrin-based materials are being integrated into membrane technologies for water treatment and purification. dntb.gov.ua By incorporating cyclodextrins into a membrane matrix, it is possible to create "smart" membranes with selective separation capabilities. The cyclodextrin cavities within the membrane can selectively capture target molecules, such as organic micropollutants, from a feed stream. dntb.gov.ua

While much of the research in this area utilizes β-cyclodextrin polymers, the principles apply to its derivatives. Functionalizing membranes with this compound could enhance the removal of specific pollutants that fit well within its modified cavity. These membranes can operate via different mechanisms, including reverse osmosis and nanofiltration, to achieve high permeability and selectivity. dntb.gov.ua The ability to tailor the cyclodextrin and the membrane structure opens up possibilities for highly specialized separation processes in both environmental and industrial contexts.

Role in Environmental Remediation and Analytical Sensing

The host-guest chemistry of this compound is central to its application in environmental cleanup and the development of sensitive analytical devices.

Sequestration and Removal of Specific Organic Pollutants

Water-soluble cyclodextrin derivatives can enhance the remediation of contaminated soil and water. They achieve this by forming inclusion complexes with poorly soluble organic pollutants, thereby increasing their apparent water solubility and bioavailability for degradation. enfo.hu Insoluble cyclodextrin polymers, on the other hand, are used as adsorbents to sequester pollutants from water. nih.gov

Crosslinked polymers based on cyclodextrin derivatives are effective at adsorbing a wide range of contaminants, including textile dyes, pharmaceuticals, and pesticides. cyclodextrinnews.com The methylation of the cyclodextrin, as in this compound, modifies its hydrophobicity and complexation ability, which can be tuned for targeting specific pollutants. Porous cyclodextrin-based polymers have shown significantly faster adsorption rates for organic micropollutants compared to traditional materials like activated carbon and can be regenerated with mild washing procedures. nih.gov The ability of derivatives like Heptakis(2,6-di-O-methyl)-β-cyclodextrin to form complexes with aromatic compounds and pesticides highlights the potential of methylated cyclodextrins in environmental remediation. chemodex.com

Interactive Table: Organic Pollutants Targeted by Cyclodextrin-Based Materials

| Pollutant Category | Examples | Removal Principle | Reference |

| Pesticides | Various | Inclusion complex formation | enfo.huchemodex.com |

| Pharmaceuticals | Various | Adsorption by crosslinked polymers | nih.govcyclodextrinnews.com |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Various | Enhanced solubility and desorption from soil | researchgate.net |

| Textile Dyes | Various | Adsorption onto cyclodextrin-based materials | cyclodextrinnews.comnih.gov |

| Endocrine Disruptors | Bisphenol A (BPA) | Adsorption and molecular imprinting | researchgate.netnih.gov |

Development of Chemo- and Biosensors

The selective recognition capabilities of cyclodextrins make them excellent candidates for the development of chemical sensors and biosensors. frontiersin.org A sensor can be designed by immobilizing a cyclodextrin derivative onto a transducer surface. When the target analyte forms an inclusion complex with the cyclodextrin, a measurable physical or chemical signal is produced.

The specific interactions that allow this compound to function as a chiral selector also enable its use in sensors designed to detect specific enantiomers or other molecules. The formation of a host-guest complex can alter electrochemical, optical, or mass-based signals. For example, the complexation event can displace an indicator molecule from the cyclodextrin cavity, leading to a change in fluorescence. While much of the foundational work involves various cyclodextrin types, the unique binding properties conferred by the 2,3-dimethyl substitution pattern can be harnessed to create sensors with high selectivity for particular guest molecules. frontiersin.org

Integration into Smart Materials and Responsive Supramolecular Systems

"Smart" materials are designed to respond to external stimuli, such as changes in temperature, pH, light, or the presence of specific chemicals. e3s-conferences.orge3s-conferences.org this compound is a valuable building block for such materials due to its ability to form reversible, non-covalent host-guest complexes.

These interactions are used to create supramolecular systems like hydrogels and polymers. magtech.com.cnpsu.edu For instance, a hydrogel can be formed by crosslinking polymer chains with cyclodextrin dimers or by creating polypseudorotaxanes, where cyclodextrin molecules are threaded onto polymer chains. beilstein-journals.orgrsc.org These gels can exhibit stimuli-responsive behavior; a change in conditions can disrupt the host-guest interactions, leading to a change in the material's properties, such as its viscosity or its ability to hold a guest molecule. magtech.com.cn

This responsiveness is exploited in applications like drug delivery, where a drug molecule is held within the cyclodextrin cavities of a hydrogel and released in response to a specific biological trigger at a target site. e3s-conferences.orgmdpi.com The precise control over molecular recognition afforded by derivatives like this compound allows for the design of highly sophisticated and functional supramolecular assemblies. psu.edu

Self-Assembly and Supramolecular Polymer Formation

The ability of cyclodextrins and their derivatives to form inclusion complexes with guest molecules is a cornerstone of supramolecular chemistry, enabling the construction of non-covalently linked polymeric chains. These supramolecular polymers exhibit unique properties, such as stimuli-responsiveness and self-healing capabilities, owing to the reversible nature of the host-guest interactions. nih.gov

While specific research detailing the self-assembly and supramolecular polymer formation exclusively with this compound is limited, the broader family of methylated cyclodextrins is known to participate in such processes. For instance, the controlled synthesis of polymers with densely grafted cyclodextrin units has been achieved through methods like ring-opening metathesis polymerization (ROMP). nsf.gov This technique allows for the creation of poly(β-cyclodextrin) with controlled molecular weights and low dispersity, which can then be used to form supramolecular polymer networks. nsf.gov These networks are formed by mixing the poly(β-cyclodextrin) with polymers functionalized with guest molecules, such as adamantane, leading to the formation of elastic films. nsf.gov The mechanical properties of these films can be tuned by varying the ratio of the host and guest polymer components. nsf.gov

The general principle of forming supramolecular polymers with cyclodextrins involves the threading of polymer chains through the cyclodextrin cavities, forming polyrotaxanes. psu.edu These structures can be further organized into more complex architectures, such as linear polymers, rings, helices, and brushes, which can form viscous solutions, fibrils, and gels that are sensitive to external stimuli. psu.edu The formation of these supramolecular assemblies is highly dependent on the size compatibility between the cyclodextrin cavity and the polymer chain. bohrium.com For example, α-cyclodextrin is known to form crystalline complexes with poly(ethylene glycol) (PEG), while β-cyclodextrin does not, highlighting the specificity of these interactions. bohrium.com

| Polymer System | Guest Molecule | Resulting Supramolecular Structure | Key Findings |

| Poly(β-cyclodextrin) | α,ω-adamantyl-functionalized poly(2-hydroxyethylacrylate) (Ad-PHEA-Ad) | Supramolecular Polymer Network (SPN) | Formation of homogenous, transparent, and elastic films; mechanical properties tunable by varying component ratios. nsf.gov |

| Poly(ethylene glycol) (PEG) | - | Crystalline Polyrotaxane | α-CD forms crystalline complexes with PEG, while β-CD does not, demonstrating size-selective complexation. bohrium.com |

| Poly(methyl vinyl ether) | - | Complex | γ-CD forms complexes with poly(methyl vinyl ether), showcasing the versatility of different cyclodextrins in polymer recognition. psu.edu |

Stimuli-Responsive Host-Guest Systems

Stimuli-responsive materials, which can change their properties in response to external triggers such as pH, temperature, light, or redox potential, are of great interest for a variety of applications, including drug delivery and smart materials. nih.govnih.gov Cyclodextrin-based host-guest systems are a versatile platform for creating such materials due to the reversible nature of their inclusion complexes. nih.gov While specific examples focusing exclusively on this compound are not extensively documented in the reviewed literature, the principles are well-established with other cyclodextrin derivatives.

pH-Responsive Systems:

The encapsulation of pH-sensitive guest molecules within the cyclodextrin cavity can lead to pH-responsive systems. For instance, a nanotheranostic system was developed using β-cyclodextrin and a pH-responsive hydrophobic component, sulfadiazine. nih.gov This system demonstrated a pH-dependent drug release, with a more significant release at an acidic pH of 6.6 compared to a neutral pH of 7.4. nih.gov This is attributed to changes in the host-guest interactions triggered by the pH variation. Similarly, hydrogels composed of β-cyclodextrin crosslinked with polymers like poly(N-isopropyl acrylamide) and poly(methacrylic acid) have been shown to exhibit dual pH and thermo-responsive swelling behavior. rsc.org

Temperature-Responsive Systems:

Temperature is another common stimulus used to control cyclodextrin-based systems. Thermo-responsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM), which exhibits a lower critical solution temperature (LCST), can be integrated with cyclodextrins to create temperature-sensitive materials. researchgate.netnih.gov A thermo-responsive nanocomposite based on a β-cyclodextrin-star-poly(methyl methacrylate)-block-poly(N-isopropylacrylamide) was developed for drug delivery. researchgate.net The particle size of this nanocomposite was observed to change with temperature, indicating its thermo-responsive nature. researchgate.net

Photo-Responsive Systems:

Light can be used as a precise and non-invasive stimulus to control host-guest interactions. This is often achieved by incorporating photo-isomerizable molecules, such as azobenzene (B91143), into the system. The trans and cis isomers of azobenzene have different shapes and affinities for the cyclodextrin cavity. A photo-responsive hydrogel was constructed using α-cyclodextrin, a dodecyl-modified poly(acrylic acid), and a photoresponsive guest, 4,4'-azodibenzoic acid (ADA). figshare.com UV light irradiation caused the isomerization of trans-ADA to cis-ADA, leading to a gel-to-sol transition due to the weaker binding of cis-ADA to the α-cyclodextrin cavity. figshare.com This process was reversible upon irradiation with visible light. figshare.com Another study demonstrated a photo- and pH-dual-responsive system using a β-cyclodextrin/azobenzene host-guest pair, which allowed for programmed drug release. nih.gov

Redox-Responsive Systems:

Redox potential is a key stimulus in biological systems, and redox-responsive cyclodextrin systems have been developed for applications such as targeted drug delivery. mdpi.com These systems often incorporate disulfide bonds, which can be cleaved in a reducing environment, such as that found inside cells. While specific examples with this compound were not found, redox-responsive systems have been created using other cyclodextrin derivatives where disulfide bonds are used to link hydrophobic substituents to the cyclodextrin. nih.gov

| Stimulus | Cyclodextrin Derivative | Guest/Functional Moiety | Observed Response |

| pH | β-cyclodextrin | Sulfadiazine | pH-responsive drug release, with higher release at acidic pH. nih.gov |

| pH and Temperature | β-cyclodextrin | Poly(N-isopropyl acrylamide) and Poly(methacrylic acid) | Dual pH and thermo-responsive swelling behavior. rsc.org |

| Light (UV/Visible) | α-cyclodextrin | 4,4'-azodibenzoic acid (ADA) | Reversible gel-to-sol transition upon photo-isomerization of ADA. figshare.com |

| Light and pH | β-cyclodextrin | Azobenzene and Acylhydrazone bond | Programmed three-stage drug delivery. nih.gov |

Applications in Catalysis and Enzyme Mimicry

The unique cavity of cyclodextrins, which can encapsulate substrate molecules, makes them attractive scaffolds for the design of artificial enzymes and for modulating chemical reactions. The methylation of β-cyclodextrin can further enhance its catalytic potential by modifying its binding capabilities and creating a more hydrophobic microenvironment for the catalyzed reaction.

Design of Artificial Enzymes and Biocatalysts

The development of artificial enzymes that can mimic the catalytic efficiency and selectivity of natural enzymes is a significant goal in chemistry. researchgate.net Cyclodextrins have been widely explored as scaffolds for this purpose, where the cyclodextrin acts as the binding site for the substrate, and a catalytic group is attached to the cyclodextrin rim. researchgate.netacs.org

Research has shown that modifying cyclodextrins at specific positions can lead to significant catalytic activity. For instance, an artificial redox enzyme was created by attaching a flavin derivative to the 2-position of a cyclodextrin, which resulted in a 647-fold acceleration factor in a redox reaction. researchgate.net This highlights the importance of the precise positioning of the catalytic group in relation to the binding cavity. The modification of cyclodextrins with catalytic moieties can enhance both the catalytic activity and the selectivity of the resulting artificial enzyme. researchgate.net

While specific studies detailing the use of this compound as an artificial enzyme are not abundant in the reviewed literature, the general principles of attaching catalytic groups to the 2 and 3 positions are well-established. For example, β-cyclodextrin-flavin conjugates have been synthesized and used as supramolecular catalysts for the enantioselective sulfoxidation of methyl phenyl sulfides, achieving high enantiomeric excess. nih.gov Furthermore, cyclodextrin metal-organic frameworks (CD-MOFs) have been investigated as powerful catalysts for various applications, including enzyme-mimicking reactions. mdpi.com For example, a γ-CD-MOF was used to encapsulate gold nanoclusters, and the resulting composite exhibited horseradish peroxidase (HRP)-mimicking activity. mdpi.com

| Artificial Enzyme System | Catalytic Group | Reaction Catalyzed | Key Finding |

| Cyclodextrin-based | Flavin derivative at the 2-position | Redox reaction | 647-fold acceleration factor. researchgate.net |

| β-cyclodextrin-flavin conjugate | Flavin | Sulfoxidation of methyl phenyl sulfides | High enantioselectivity (up to 80% ee). nih.gov |

| γ-CD-MOF with Au40 nanoclusters | Gold nanoclusters | Horseradish peroxidase (HRP)-mimicking reaction | Catalytic efficiency is pH-dependent. mdpi.com |

Modulation of Reaction Selectivity and Kinetics in Reaction Media

This compound and its closely related derivatives have demonstrated significant potential in modulating the selectivity and kinetics of chemical reactions, particularly in the realm of chiral separations. The methylation at the 2 and 3 positions creates a unique chiral environment at the mouth of the cyclodextrin cavity, which can be exploited for enantiomeric recognition.

A study comparing the enantioselectivity of a liquid chromatography stationary phase made from native β-cyclodextrin with one made from its 2,3-methylated analogue revealed distinct differences in their chiral recognition capabilities. tandfonline.com In the "polar-organic" mode, compounds that were well-resolved on the native β-cyclodextrin chiral stationary phase (CSP) were not resolved on the methylated CSP. tandfonline.com This suggests that for certain separations, hydrogen bonding interactions with the hydroxyl groups of the native β-cyclodextrin are crucial for chiral recognition. tandfonline.com However, in the reversed-phase mode, some compounds were only resolved on the 2,3-methylated cyclodextrin CSP, indicating that steric interactions at the mouth of the cavity can play a more significant role in chiral recognition in these cases. tandfonline.com

Further demonstrating the utility of 2,3-disubstituted β-cyclodextrins in modulating selectivity, heptakis(2,3-dimethyl-6-sulfato)-β-cyclodextrin has been used as a chiral resolving agent in capillary electrophoresis. nih.gov This single-isomer charged cyclodextrin exhibited excellent enantioselectivities for a range of analytes, complementing the selectivities of other sulfated β-cyclodextrin derivatives. nih.gov Similarly, heptakis-(2,3-di-O-acetyl)-β-CD has been investigated for the chiral recognition of peptide enantiomers, with the separation being dependent on the amino acid sequence of the peptides. capes.gov.br

| Cyclodextrin Derivative | Application | Key Finding |

| Heptakis-2,3-O-dimethyl-β-cyclodextrin | Chiral Stationary Phase (LC) | Different enantioselectivity compared to native β-cyclodextrin; steric interactions are important for chiral recognition. tandfonline.com |

| Heptakis(2,3-dimethyl-6-sulfato)-β-cyclodextrin | Chiral Resolving Agent (CE) | Excellent and complementary enantioselectivities for various analytes. nih.gov |

| Heptakis-(2,3-di-O-acetyl)-β-CD | Chiral Recognition of Peptides | Separation of dipeptide and tripeptide enantiomers is dependent on the amino acid sequence. capes.gov.br |

Spectroscopic and Advanced Analytical Methodologies for Characterizing Heptakis 2,3 Dimethyl Beta Cyclodextrin and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural investigation of Heptakis(2,3-dimethyl)-beta-cyclodextrin and its host-guest complexes in solution. It provides nuanced insights into the molecular geometry, the dynamics of complexation, and the specific intermolecular interactions that govern the formation of these assemblies.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are foundational for characterizing the cyclodextrin (B1172386) and its complexes. nih.gov The inclusion of a guest molecule into the hydrophobic cavity of the cyclodextrin invariably alters the chemical environment of the protons and carbons of both the host and guest, leading to observable changes in their respective chemical shifts. mdpi.com

Two-dimensional (2D) NMR techniques provide deeper insights into the spatial proximity of atoms, which is crucial for defining the geometry of the inclusion complex.

Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable. nih.govsci-hub.se These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å), allowing for the mapping of intermolecular interactions between the host's inner cavity protons (H-3, H-5) and the protons of the encapsulated guest molecule. mdpi.com For example, in studies of isoflavone (B191592) complexes with β-cyclodextrin, strong ROEs were observed between the guest's protons and the host's H-3 and H-5 protons, confirming the inclusion of the guest within the cavity. mdpi.com

Diffusion-Ordered Spectroscopy (DOSY) , sometimes referred to as "NMR chromatography," separates the NMR signals of different species in a mixture based on their diffusion coefficients. nih.govmdpi.com When a small guest molecule forms a complex with the much larger cyclodextrin, the resulting complex diffuses more slowly than the free guest. DOSY experiments can, therefore, confirm complex formation and can even be used to estimate binding affinity by measuring the change in the diffusion coefficient of the guest molecule upon addition of the cyclodextrin. mdpi.comsci-hub.se

The binding of a guest molecule inside the this compound cavity leads to changes in the local magnetic field experienced by the nuclei of both molecules. This phenomenon results in Chemical Shift Perturbations (CSPs) , which are changes in the resonance frequencies (chemical shifts) of the involved atoms. bcm.edu

Upon complexation, the protons located on the inner surface of the cyclodextrin cavity, namely H-3 and H-5, typically exhibit the most significant upfield shifts (a move to a lower ppm value). mdpi.com This is due to the shielding effect of the encapsulated guest molecule. The magnitude of these shifts (Δδ) can be monitored through NMR titration experiments, where the spectrum is recorded at various concentrations of the guest or host. bcm.edu The analysis of these CSPs provides evidence of complex formation and can be used to determine the binding constant (Kₐ) of the interaction. bcm.edu In computational studies on the complex between heptakis(2,6-O-dimethyl)-β-cyclodextrin and mianserin (B1677119), the largest change in chemical shift (Δδ) was predicted for the 2-CH₃ protons of the cyclodextrin. nih.gov

Table 1: Example of ¹H NMR Chemical Shift Changes (Δδ) in β-Cyclodextrin Protons Upon Complexation with Daidzein Data adapted from a study on the parent β-cyclodextrin, illustrating the principle of chemical shift perturbation.

| β-CD Proton | Δδ (ppm) |

| H-1 | -0.011 |

| H-2 | -0.016 |

| H-3 | -0.076 |

| H-4 | -0.019 |

| H-5 | -0.051 |

| H-6 | -0.035 |

| Source: Adapted from NMR study on β-cyclodextrin complexes. mdpi.com |

Relaxation measurements , such as the determination of spin-lattice (T₁) relaxation times, can also provide information about the dynamics of the complex. Changes in molecular motion and tumbling upon complexation affect the relaxation rates of the nuclei, offering further evidence of host-guest interactions.

Mass Spectrometry (MS) for Stoichiometry and Binding Confirmation

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally useful for confirming the formation and determining the stoichiometry of non-covalent complexes, such as those formed by this compound. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of non-covalent assemblies. nih.govintelcentru.ro It allows for the transfer of intact complexes from solution into the gas phase without disrupting the weak interactions holding them together. mdpi.com

In a typical ESI-MS experiment, a solution containing the cyclodextrin and a guest molecule is analyzed. The resulting mass spectrum will show peaks corresponding to the individual host and guest molecules, as well as a distinct peak at a higher mass-to-charge ratio. This new peak represents the intact host-guest complex, providing direct evidence of its formation. mdpi.com The m/z value of this peak allows for the unambiguous determination of the complex's stoichiometry. For instance, the observation of a peak corresponding to the mass of one host molecule plus one guest molecule confirms a 1:1 binding ratio. mdpi.comnih.gov ESI-MS has been successfully used to demonstrate the 1:1 stoichiometry for complexes of heptakis(2,6-di-O-methyl)-β-cyclodextrin with guests like mianserin and various flavonoid glycosides. mdpi.comnih.gov

Table 2: Stoichiometry of Methylated-β-Cyclodextrin Complexes Determined by ESI-MS

| Host Molecule | Guest Molecule | Determined Stoichiometry (Host:Guest) | Source |

| Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Mianserin | 1:1 | mdpi.com |

| Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Quercitrin | 1:1 | nih.gov |

| Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Rutin | 1:1 | nih.gov |

| Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Hyperoside | 1:1 | nih.gov |

By systematically varying the concentrations of the host and guest, ESI-MS can also be used to estimate the binding constants of the complexes, complementing data obtained from other techniques like NMR or calorimetry. nih.govacs.org

X-ray Crystallography and Diffraction Techniques for Solid-State Structures

While NMR provides structural data in solution, X-ray crystallography and diffraction techniques offer unparalleled, high-resolution information on the three-dimensional structure of molecules in the solid (crystalline) state. nih.gov

Single crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline material. To perform this analysis, a single crystal of the this compound inclusion complex must first be grown. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, which is then interpreted as a model of the atomic positions. tandfonline.com

This technique yields a wealth of structural information, including:

The exact conformation of the cyclodextrin macrocycle, which can be circular or distorted. nih.gov

The precise location, orientation, and conformation of the guest molecule within the host's cavity. tandfonline.com

Specific intermolecular distances and angles, revealing key interactions like hydrogen bonds and van der Waals contacts that stabilize the complex.

For example, X-ray diffraction studies on complexes of heptakis(2,6-di-O-methyl)-β-cyclodextrin with acrylate (B77674) monomers revealed that the guest molecules were completely included within the cavity, with their reactive double bonds located near the primary methoxy (B1213986) groups at the narrower rim of the cyclodextrin torus. tandfonline.com Such detailed structural knowledge is invaluable for rationalizing observed chemical behavior and for designing new host-guest systems with tailored properties. tandfonline.comnih.gov

Powder X-ray Diffraction (PXRD) for Complex Formation

Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. In the context of this compound, PXRD is instrumental in confirming the formation of a new solid phase, which is indicative of inclusion complex formation.

When a guest molecule is included within the cyclodextrin cavity, the original crystal lattice of both the host and guest is disrupted, leading to the formation of a new crystalline structure with a unique diffraction pattern. nih.gov This is observed as a change in the PXRD pattern of the complex compared to the patterns of the individual components or their simple physical mixture. nih.govnih.gov The disappearance of peaks corresponding to the free drug or guest molecule in the diffractogram of the complex provides strong evidence of successful encapsulation. nih.gov For instance, the formation of a new crystalline material was confirmed in the complex of chlorambucil (B1668637) and heptakis-(2,6-di-O-methyl)-beta-cyclodextrin, as the X-ray diffraction pattern of the inclusion complex differed from that of the physical mixture and lacked the characteristic peaks of free chlorambucil. nih.gov

PXRD can also provide information on the degree of crystallinity of the complex. The patterns of complexes can sometimes suggest a higher degree of crystallinity compared to the individual components. nih.gov It is a fundamental tool for characterizing the solid-state of these complexes, often used in conjunction with other techniques to build a comprehensive understanding of the inclusion phenomenon. nih.gov

Calorimetric Techniques for Thermodynamic Characterization

Calorimetric methods are indispensable for a complete thermodynamic description of the inclusion processes involving this compound. These techniques measure the heat changes associated with complex formation, providing direct access to key thermodynamic parameters.

Isothermal Titration Calorimetry (ITC) stands out as a primary technique for studying cyclodextrin inclusion compounds in solution. nih.gov It allows for the simultaneous determination of the binding constant (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction from a single experiment. nih.govd-nb.info From these primary parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering a complete thermodynamic profile of the complexation event. nih.govnih.govresearchgate.net

The process involves titrating a solution of the guest molecule into a solution of this compound (or vice versa) and measuring the minute heat changes that occur upon binding. nih.gov The resulting data, when fitted to a suitable binding model, reveals the thermodynamic driving forces of the interaction. nih.gov For example, the complexation of mianserin hydrochloride with heptakis(2,6-di-O-methyl)-β-cyclodextrin was found to be a spontaneous process, driven by both favorable enthalpy and entropy changes. nih.gov ITC is a versatile technique applicable to a wide range of cyclodextrin-guest systems and is considered a gold standard for thermodynamic characterization. d-nb.infocsmres.co.uk

Table 1: Thermodynamic Parameters for the Interaction of Mianserin Hydrochloride with Heptakis(2,6-di-O-methyl)-β-cyclodextrin at 298.15 K

| Parameter | Value |

|---|---|

| Stoichiometry (n) | 1.05 ± 0.03 |

| Association Constant (K) / (10^4 M^-1) | 1.40 ± 0.11 |

| Enthalpy Change (ΔH) / (kJ mol^-1) | -11.4 ± 0.2 |

| Gibbs Free Energy Change (ΔG) / (kJ mol^-1) | -23.7 ± 0.2 |

| Entropy Change (TΔS) / (kJ mol^-1) | 12.3 |

Data sourced from a study on the interaction of mianserin hydrochloride and heptakis(2,6-di-O-methyl)-β-cyclodextrin. nih.gov

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is particularly useful for characterizing the solid-state properties of this compound and its inclusion complexes.

The formation of an inclusion complex can be confirmed by the disappearance or shifting of the melting endotherm of the guest molecule in the DSC thermogram of the complex. nih.gov This indicates that the crystal lattice of the guest has been disrupted upon its inclusion into the cyclodextrin cavity. nih.gov For instance, in the study of the complex between chlorambucil and heptakis-(2,6-di-O-methyl)-beta-cyclodextrin, the absence of the melting peak of chlorambucil in the DSC curve of the complex was a key indicator of complex formation. nih.gov DSC is often used alongside other solid-state characterization techniques like PXRD and FT-IR to provide a comprehensive picture of the inclusion complex. nih.govnih.gov

Table 2: Illustrative DSC Thermal Events for a Guest Molecule, this compound, and their Inclusion Complex

| Sample | Thermal Event | Temperature (°C) | Interpretation |

|---|---|---|---|

| Guest Molecule | Melting | ~150 | Characteristic melting point of the pure guest. |

| This compound | Decomposition | >250 | Onset of thermal degradation of the cyclodextrin. |

| Physical Mixture | Melting of Guest | ~150 | Presence of the free guest molecule. |

| Inclusion Complex | No Guest Melting Peak | N/A | Indication of guest encapsulation within the cyclodextrin cavity. |

This table provides a generalized representation of expected DSC results.

Other Spectroscopic Methods (UV-Vis, Fluorescence, IR, Circular Dichroism)

A variety of other spectroscopic techniques provide valuable information on the binding, conformational changes, and structural integrity of this compound complexes.

UV-Vis and fluorescence spectroscopy are sensitive methods for studying inclusion complexation in solution. Changes in the absorption or emission spectra of a guest molecule upon addition of this compound can indicate the formation of an inclusion complex. nih.gov These changes arise from the transfer of the guest molecule from the aqueous environment to the more hydrophobic cavity of the cyclodextrin.

The binding constant of the complex can often be determined by monitoring the changes in absorbance or fluorescence intensity as a function of the cyclodextrin concentration. These techniques are particularly useful for guest molecules that possess a chromophore or are fluorescent.

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the structural changes that occur upon the formation of inclusion complexes with this compound. These vibrational spectroscopy techniques probe the molecular vibrations of both the host and guest molecules.

Shifts in the characteristic vibrational bands of the guest molecule in the IR or Raman spectrum of the complex can provide evidence of its inclusion within the cyclodextrin cavity. nih.gov For example, a shift in the carbonyl stretching frequency of a guest molecule can suggest the breaking of intermolecular hydrogen bonds and its insertion into the hydrophobic environment of the cyclodextrin. nih.gov Similarly, changes in the vibrational modes of the cyclodextrin itself can indicate conformational rearrangements upon complexation. These techniques are valuable for confirming the formation of the complex and providing insights into the nature of the host-guest interactions. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | DIMEB |

| Chlorambucil | CHL |

| Mianserin hydrochloride | MIA |

| Olmesartan (B1677269) medoxomil | OLM |

| Talc | TA |

| Starch | STA |

| α-Lactose monohydrate | LA |

| Magnesium stearate | MgSTR |

| Dehydroepiandrosterone | DHEA |

| 17α-methyltestosterone | MTTT |

| (16α,17)-epoxyprogesterone | Epoxy-P4 |

| Dehydroepiandrosterone acetate | AcO-DHEA |

| Carbon tetrachloride | - |

Circular Dichroism (CD) for Chiral Recognition and Orientation

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating the chiral recognition and the formation of inclusion complexes between a host molecule, such as this compound, and a guest molecule. This method relies on the differential absorption of left and right circularly polarized light by chiral molecules. While this compound is a chiral molecule, it lacks a chromophore that absorbs light in the near-ultraviolet region, and therefore, it is considered "CD silent" in this range. However, when a non-chiral guest molecule with a chromophore is encapsulated within the chiral cavity of the cyclodextrin, or when a chiral guest molecule's chromophore is placed in this asymmetric environment, an induced circular dichroism (ICD) signal can be generated. nih.gov The appearance and characteristics of this ICD signal provide valuable information about the host-guest complexation.

The principle of using CD for chiral recognition lies in the differential interaction of the enantiomers of a chiral guest molecule with the chiral cavity of this compound. These interactions lead to the formation of diastereomeric complexes, each with a unique and often distinct ICD spectrum. The differences in the sign and intensity of the ICD signals for the two enantiomers can be used to quantify the enantioselectivity of the cyclodextrin.

Furthermore, the sign of the ICD signal can, in some cases, provide information about the orientation of the guest molecule's chromophore relative to the axis of the cyclodextrin cavity. Empirical rules have been developed for certain classes of chromophores to correlate the sign of the ICD band with the orientation of the transition dipole moment of the chromophore within the cyclodextrin cavity. For instance, a positive ICD signal might indicate a parallel orientation, while a negative signal could suggest a perpendicular orientation, although these correlations are not universally applicable and depend on the specific system under investigation.

Detailed Research Findings

Specific, detailed research findings from circular dichroism studies focusing exclusively on this compound are not extensively available in the public domain. However, research on closely related methylated beta-cyclodextrins, such as Heptakis(2,6-di-O-methyl)-β-cyclodextrin, provides significant insights into the principles of how CD spectroscopy is applied to study chiral recognition and guest orientation.

For example, in studies involving the complexation of the antidepressant drug mianserin with Heptakis(2,6-di-O-methyl)-β-cyclodextrin, the formation of the inclusion complex was confirmed by the appearance of an induced circular dichroism signal. nih.gov Mianserin hydrochloride itself does not show a significant CD signal, but upon the addition of the methylated cyclodextrin, a distinct ICD spectrum emerges, directly evidencing the formation of the complex. nih.govnih.gov By titrating the guest molecule with increasing concentrations of the cyclodextrin and monitoring the change in the ICD signal, researchers can determine the stoichiometry and binding constants of the complex. nih.gov

While detailed experimental data for this compound is sparse, the following tables illustrate the type of data that would be generated in a typical CD study for chiral recognition and guest orientation.

Data Tables

Table 1: Hypothetical Induced CD Data for the Complexation of R- and S-Ibuprofen with this compound

| Guest Molecule | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| R-Ibuprofen | 222 | +2.5 |

| 264 | -0.8 | |

| S-Ibuprofen | 222 | -3.1 |

| 264 | +1.2 |

This table presents hypothetical data to illustrate the expected differences in the induced CD signals for two enantiomers upon complexation. The opposite signs in the molar ellipticity at the same wavelength are indicative of chiral discrimination.

Table 2: Hypothetical ICD Signal Changes for a Guest Molecule upon Complexation with this compound to Infer Orientation

| Guest Molecule | Chromophore Transition | Orientation relative to CD axis | Predicted ICD Signal Sign |

| Naphthalene | ¹Lₐ | Axial (Parallel) | Positive |

| ¹Bₐ | Perpendicular | Negative |

This table provides a hypothetical example based on established empirical rules for aromatic guests. The sign of the induced CD signal for different electronic transitions can be used to infer the orientation of the guest molecule within the cyclodextrin cavity.

Computational and Theoretical Investigations of Heptakis 2,3 Dimethyl Beta Cyclodextrin Systems

Molecular Docking and Molecular Dynamics Simulations for Host-Guest Interactions

Prediction of Preferred Binding Modes and Affinities

No specific studies on the prediction of preferred binding modes and affinities for Heptakis(2,3-dimethyl)-beta-cyclodextrin were found. Such studies would typically involve computational docking of various guest molecules into the cyclodextrin's cavity to predict the most stable orientation and calculate the binding energy, which indicates the strength of the interaction.

Analysis of Conformational Changes and Dynamics upon Complexation

Information regarding the analysis of conformational changes and the dynamics of this compound upon complexation is not available. Molecular dynamics simulations would be required to observe how the structure of the host and guest molecules adapts during the binding process and to analyze the stability of the resulting complex over time.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Energetics and Interactions

There is a lack of specific Density Functional Theory (DFT) studies in the accessible literature that investigate the energetics and interactions of this compound. DFT calculations are crucial for understanding the electronic properties of the host-guest complex and for providing a more accurate picture of the interaction energies.

Analysis of Non-Covalent Interaction Energies and Charge Transfer

Detailed analyses of non-covalent interaction energies and charge transfer between this compound and guest molecules are not documented. These analyses would identify the specific forces (e.g., van der Waals forces, hydrogen bonds) that stabilize the complex and quantify the degree of electron transfer between the host and guest.

Cheminformatics and QSAR Approaches for Structure-Activity Relationships

No cheminformatics or Quantitative Structure-Activity Relationship (QSAR) studies related to this compound are available. These approaches would be used to build models that correlate the structural features of guest molecules with their binding affinity to the cyclodextrin (B1172386), enabling the prediction of binding for new, untested molecules.

Emerging Research Directions and Future Perspectives for Heptakis 2,3 Dimethyl Beta Cyclodextrin

Integration into Hybrid Materials and Nanostructures

The unique molecular recognition capabilities of Heptakis(2,3-dimethyl)-beta-cyclodextrin make it an ideal building block for the creation of advanced hybrid materials. By combining the cyclodextrin (B1172386) with other material platforms, researchers can develop systems with synergistic properties, opening up new avenues for applications in sensing, catalysis, and delivery systems.

The functionalization of nanoparticles and the formation of nanogels with cyclodextrins represent a major strategy for creating advanced delivery vehicles. While much of the foundational work has been done with native β-cyclodextrin or other derivatives, the principles are directly applicable and highlight a significant future path for the this compound isomer.

Cyclodextrin-functionalized nanoparticles leverage the nanoparticle core for its physical properties (e.g., magnetic, optical) while using the cyclodextrin shell for molecular encapsulation and biocompatibility. For instance, β-cyclodextrin has been used to coat bismuth oxide (Bi2O3) nanoparticles for potential use in medical imaging and therapy. Similarly, gold and silver nanoparticles have been stabilized with thiolated β-cyclodextrins, creating systems for sensing and catalysis. nih.gov

Nanogels are cross-linked polymer networks swollen with water, forming nanoscale hydrogels. The incorporation of cyclodextrins into these networks creates hydrophobic pockets capable of entrapping guest molecules. Research has demonstrated the synthesis of nanogels from β-cyclodextrin triacrylate and N,N-dimethylacrylamide, which were developed as potential vehicles for drug delivery. nih.govresearchgate.net Another approach involves creating nanogels by cross-linking polyamidoamines (PAAs) with β-cyclodextrin, resulting in biocompatible and biodegradable materials designed for sustained drug release. acs.org

The specific methylation pattern of this compound offers a unique hydrophobicity compared to native β-cyclodextrin or the more commonly studied Heptakis(2,6-di-O-methyl)-beta-cyclodextrin. Its integration into nanoparticle shells or nanogel structures is an emerging area expected to yield materials with tailored guest-binding affinities and release kinetics.

Table 1: Examples of Cyclodextrin-Based Nanoparticle and Nanogel Systems

| System Type | Cyclodextrin Component | Other Components | Potential Application |

| Nanogel | β-cyclodextrin triacrylate (β-CD-Ac3) | N,N-dimethylacrylamide (DMAA) | Drug Delivery nih.govresearchgate.net |

| Nanogel | β-cyclodextrin or γ-cyclodextrin | Polyamidoamine (PAA) | Sustained Drug Delivery acs.org |

| Coated Nanoparticle | Thiolated-β-cyclodextrin | Gold or Silver Nanoparticles | Sensing, Catalysis nih.gov |

| Coated Nanoparticle | β-cyclodextrin | Bismuth Oxide (Bi2O3) | Medical Imaging, Therapy uc.pt |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly ordered, crystalline porous materials with exceptionally large surface areas. The use of cyclodextrins as building blocks for these frameworks is a burgeoning field that promises to combine the permanent porosity of MOFs/COFs with the molecular recognition ability of cyclodextrins. rsc.org

The majority of existing cyclodextrin-based MOFs (CD-MOFs) are synthesized using native cyclodextrins (typically γ-cyclodextrin, but also α- and β-CD) and biocompatible alkali metal ions like potassium (K+). mdpi.comacs.org In this structure, the cyclodextrin molecules act as the organic linker, coordinated by the metal ions to form a three-dimensional, porous, and crystalline framework. mdpi.comcyclodextrinnews.com These materials have shown promise for gas storage, separations, and the delivery of small molecules. rsc.orgnih.gov

However, the use of pre-functionalized cyclodextrins, such as this compound, as the organic linker is a largely unexplored frontier. Such a strategy would create frameworks with fundamentally different properties:

Modified Pore Environment: The methyl groups would line the pores of the framework, creating a more hydrophobic environment compared to the hydroxyl-lined pores of native CD-MOFs. This could drastically alter the selectivity for guest molecule adsorption and separation.

Enhanced Stability: The methylation could potentially increase the chemical and thermal stability of the resulting framework.

New Topologies: The altered geometry and coordination potential of the methylated cyclodextrin could lead to the formation of entirely new framework structures.